DAOS

Spectrophotometry Clinical Chemistry Assay Interference

DAOS is a new-generation Trinder's reagent that solves common issues of chromogen fading and spectral interference in automated diagnostic workflows. Unlike MAOS, DAOS delivers a stable, non-fading signal at 590 nm, reducing interference from hemolyzed and lipemic samples. Key advantages include: 1) Stable chromogenic product for high-throughput analyzers; 2) High aqueous solubility (50 mg/mL) for concentrated reagent prep; 3) Validated for LDL-C, total cholesterol, and triglyceride assays.

Molecular Formula C13H21NNaO6S
Molecular Weight 342.37 g/mol
Cat. No. B1632068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAOS
Molecular FormulaC13H21NNaO6S
Molecular Weight342.37 g/mol
Structural Identifiers
SMILESCCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)OC)OC.[Na]
InChIInChI=1S/C13H21NO6S.Na/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3;/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18);
InChIKeyKOVSBUJXECYKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAOS Chromogenic Substrate Overview


DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt; CAS 83777-30-4) is a water-soluble aniline derivative classified as a new-generation Trinder's reagent . It functions as a hydrogen donor in peroxidase-coupled chromogenic detection systems, undergoing oxidative coupling with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolone hydrazone (MBTH) in the presence of hydrogen peroxide to form intensely colored quinoneimine dyes [1]. DAOS belongs to a family of Trinder's reagents that includes TOOS, TOPS, ADOS, ADPS, ALPS, HDAOS, MADB, and MAOS, and is widely employed in clinical diagnostic kits for quantifying glucose, cholesterol, triglycerides, uric acid, and creatinine via spectrophotometric measurement .

DAOS vs. TOOS and MAOS: Substitution Risks


Within the Trinder's reagent family, substitution without empirical validation introduces significant risk of assay failure due to divergent absorption maxima, molar absorptivity profiles, and chromogen stability characteristics. TOOS exhibits the highest molar absorptivity among this class, conferring superior absolute sensitivity for trace analyte detection . In contrast, MAOS provides a 630 nm absorption maximum that minimizes interference from hemolyzed, icteric, or lipemic sample matrices [1]. DAOS occupies a distinct intermediate position: it offers moderate molar absorptivity combined with a 590 nm absorption wavelength and chromogen stability superior to MAOS . Selection among these reagents is therefore not interchangeable; assay optimization for a specific analyte and sample matrix requires deliberate selection based on the required balance of sensitivity, interference mitigation, and signal durability. The quantitative evidence presented below establishes the precise performance parameters that differentiate DAOS from its closest in-class analogs.

DAOS Technical Differentiation


Red-Shifted Absorption Reduces Interference

DAOS generates a chromophore with an absorption maximum of approximately 590 nm upon oxidative coupling with 4-AA [1]. This wavelength is significantly red-shifted relative to substrates such as TOOS, TOPS, ADPS, and ADOS, which exhibit maxima in the 540–550 nm range . Measuring absorbance at 590 nm reduces spectral overlap with endogenous serum interferents—hemoglobin, bilirubin, and lipids—which absorb strongly in the 500–550 nm region . MAOS offers a further red shift to 630 nm for maximal interference avoidance, but with associated trade-offs in chromogen stability (see Evidence_Item 2).

Spectrophotometry Clinical Chemistry Assay Interference

Chromogen Stability Advantage Over MAOS

The stability of the final chromogenic reaction product varies significantly among Trinder's reagents. Comparative time-course analysis demonstrates that the color reaction products formed by TOOS, ADOS, and DAOS exhibit minimal change in absorbance over time, indicating high chromogen stability and resistance to fading . In contrast, the product formed by MAOS shows pronounced fading under identical conditions . This stability differential is a critical determinant of assay precision in high-throughput or automated platforms where read times may vary between samples.

Chromogen Stability High-Throughput Screening Assay Robustness

High Water Solubility Advantage

DAOS is characterized as a highly water-soluble aniline derivative, with documented solubility of 500 mg per 10 mL water (equivalent to 50 mg/mL or approximately 146 mM) . This high aqueous solubility, conferred by the 2-hydroxy-3-sulfopropyl substituent, distinguishes DAOS and other new-generation Trinder's reagents from conventional phenolic or aniline-based chromogens that exhibit limited solubility and require organic co-solvents [1]. Enhanced solubility facilitates preparation of concentrated stock solutions, simplifies assay buffer compatibility, and reduces precipitation risk during long-term storage.

Reagent Formulation Solubility Lyophilization

MBTH Coupling for Higher Sensitivity

The molar absorptivity of the final chromogenic dye depends on the coupling partner used with DAOS. When DAOS is oxidatively coupled with 3-methylbenzothiazolone hydrazone (MBTH), the resulting dye exhibits molar absorptivity 1.5- to 2-fold higher than that obtained with 4-aminoantipyrine (4-AA) coupling [1]. However, this sensitivity gain carries an operational trade-off: 4-AA solutions demonstrate greater long-term stability than MBTH solutions [1]. This evidence establishes that DAOS-based assay sensitivity can be rationally tuned by selecting the appropriate coupling reagent based on the required detection limit versus workflow stability constraints.

Assay Sensitivity Detection Limit Signal Amplification

Balanced Sensitivity Profile

Relative ranking of Trinder's reagents by molar absorptivity follows a consistent hierarchy: ALPS, TOOS, TODB, and TOPS exhibit the highest molar absorptivity values, conferring maximal colorimetric sensitivity suitable for ultra-trace analyte detection . DAOS and HDAOS demonstrate moderate molar absorptivity compared to the TOOS-class reagents, while MAOS and MADB show the lowest values in this family [1]. This moderate sensitivity of DAOS is intentional: it provides adequate signal for routine clinical chemistry analytes (glucose, cholesterol, triglycerides) while avoiding the excessive background noise or substrate depletion that can accompany ultra-high sensitivity reagents in automated high-throughput settings.

Sensitivity Molar Extinction Coefficient Assay Optimization

F-DAOS Creatinine Assay Validation

An F-DAOS-based enzymatic creatinine assay kit, evaluated according to NCCLS guidelines, demonstrated within-run coefficient of variation (CV) of 1.24%–2.15%, between-run CV of 2.33%–3.95%, and total CV of 2.52%–4.27% [1]. The method exhibited linearity up to 2,870 μmol/L (r = 0.996) and showed correlation with Roche comparator reagents of r = 0.9894 [1]. Interference testing confirmed no significant bias with bilirubin <684 μmol/L, hemoglobin <5.0 g/L, and vitamin C <500 mg/L [1]. While this data pertains to F-DAOS (a fluorinated analog) rather than DAOS itself, it establishes the clinical validity of the DAOS core scaffold for high-precision enzymatic creatinine measurement.

Creatinine Clinical Validation Precision

DAOS Application Scenarios


LDL-C Diagnostic Kits

DAOS is the recommended chromogenic substrate for LDL-C detection kits in blood lipid profiling panels [1]. Its 590 nm absorption maximum reduces spectral interference from hemolyzed and lipemic samples relative to 540–550 nm substrates, improving accuracy in dyslipidemic patient samples where lipemia is prevalent. The moderate molar absorptivity of DAOS provides sufficient sensitivity for the clinically relevant LDL-C range without requiring the ultra-high sensitivity of TOOS, which may introduce linearity constraints in automated analyzers.

Automated High-Throughput Analyzers

DAOS is well-suited for automated clinical chemistry platforms due to its stable, non-fading chromogenic product [1]. In contrast to MAOS, which exhibits pronounced fading and requires precise timing, DAOS maintains consistent absorbance across the variable read times inherent to high-throughput batch processing. The high aqueous solubility of DAOS (50 mg/mL) facilitates preparation of concentrated, stable working reagents compatible with liquid handling systems .

Cholesterol & Triglyceride Assays

DAOS is validated for total cholesterol determination via cholesterol oxidase–peroxidase coupled reaction, with reported linear range of 0.15 mmol/L and relative standard deviation ≤1.1% [1]. The reagent couples efficiently with 4-AA under POD catalysis to generate a blue quinoneimine dye measurable at 590–600 nm. For triglyceride assays, DAOS is employed in glycerol kinase–GPO–POD cascades to quantify hydrogen peroxide produced from glycerol-3-phosphate oxidation .

H2O2 Detection via MBTH Coupling

For applications requiring maximum analytical sensitivity for H₂O₂ quantification—such as ultratrace analyte detection or enzyme activity assays with low turnover—DAOS should be paired with MBTH rather than 4-AA as the coupling partner [1]. The DAOS-MBTH dye exhibits 1.5–2× higher molar absorptivity than the DAOS-4-AA dye [1], translating directly to improved detection limits and signal-to-noise ratios without changing core chromogen supply chains. Researchers should note that MBTH solutions are less stable than 4-AA, requiring fresh preparation.

Technical Documentation Hub

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